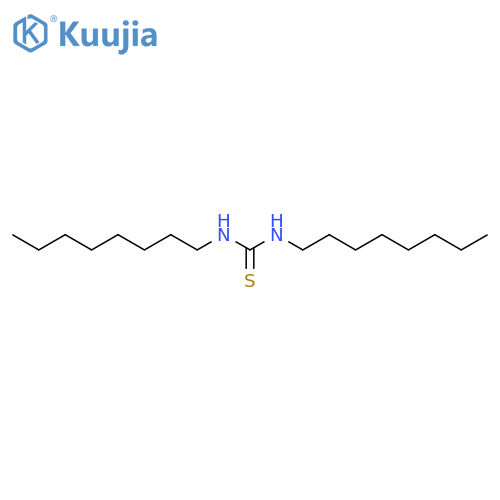Cas no 34853-57-1 (1,3-Dioctyl-2-Thiourea)
1,3-ジオクチル-2-チオ尿素は、有機硫黄化合物の一種であり、ゴムやプラスチックの添加剤として広く利用されています。この化合物は優れた加硫促進剤として機能し、特に耐熱性と耐老化性に優れたポリマー材料の製造に貢献します。分子構造中のチオ尿素基が活性点として働き、効率的な架橋反応を促進することで、材料の機械的強度と耐久性を向上させます。さらに、オクチル基の存在により、高分子マトリックスとの相溶性が高く、均一な分散が可能です。この特性は、自動車部品や工業用ゴム製品など、高品質が要求される用途において特に重要です。また、比較的低毒性である点も産業利用上の利点となっています。

1,3-Dioctyl-2-Thiourea structure
商品名:1,3-Dioctyl-2-Thiourea
1,3-Dioctyl-2-Thiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea, dioctyl-(9CI)
- 1,3-DIOCTYL-2-THIOUREA
- A924906
- 1,3-Di-n-octylthiourea
- 109-40-0
- NSC65461
- 2-(2-Aminophenyl)thiazole-4-carboxylicacidethylester
- MFCD00022142
- Urea,3-dioctyl-2-thio-
- RNGRBOULPSEYNL-UHFFFAOYSA-N
- N,N'-Dioctylcarbamimidothioic acid
- AKOS015839942
- Thiourea,N'-dioctyl-
- DTXSID00910953
- NSC-65461
- N,N'-dioctylthiourea
- NCIOpen2_008302
- 34853-57-1
- di-n-Octylthiourea
- 1,3-dioctylthiourea
- Thiourea, N,N/'-dioctyl-
- FT-0682166
- SCHEMBL1276680
- 1,3-Dioctyl-2-Thiourea
-
- MDL: MFCD00022142
- インチ: InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20)
- InChIKey: RNGRBOULPSEYNL-UHFFFAOYSA-N
- ほほえんだ: S=C(NCCCCCCCC)NCCCCCCCC
計算された属性
- せいみつぶんしりょう: 300.26000
- どういたいしつりょう: 300.26
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 14
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2A^2
- 疎水性パラメータ計算基準値(XlogP): 6.8
じっけんとくせい
- 密度みつど: 0.905g/cm3
- ゆうかいてん: 53-55°C
- ふってん: 384.6ºC at 760mmHg
- フラッシュポイント: 186.4ºC
- 屈折率: 1.486
- PSA: 56.15000
- LogP: 5.95330
1,3-Dioctyl-2-Thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D496563-1g |
1,3-Dioctyl-2-Thiourea |
34853-57-1 | 1g |
$ 70.00 | 2022-06-05 | ||
| TRC | D496563-5g |
1,3-Dioctyl-2-Thiourea |
34853-57-1 | 5g |
$ 295.00 | 2022-06-05 | ||
| City Chemical | D3384-100GM |
1,3-Dioctylthiourea |
34853-57-1 | 100gm |
$145.28 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652140-1g |
1,3-Dioctylthiourea |
34853-57-1 | 98% | 1g |
¥323.00 | 2024-05-17 | |
| TRC | D496563-500mg |
1,3-Dioctyl-2-Thiourea |
34853-57-1 | 500mg |
$ 50.00 | 2022-06-05 | ||
| Fluorochem | 018644-25g |
1,3-Dioctyl-2-thiourea |
34853-57-1 | 25g |
£66.00 | 2022-03-01 | ||
| abcr | AB150654-25g |
1,3-Dioctyl-2-thiourea, 97%; . |
34853-57-1 | 97% | 25g |
€153.60 | 2025-02-10 | |
| Fluorochem | 018644-1g |
1,3-Dioctyl-2-thiourea |
34853-57-1 | 1g |
£10.00 | 2022-03-01 | ||
| 1PlusChem | 1P00BZGV-1g |
1,3-DIOCTYL-2-THIOUREA |
34853-57-1 | 1g |
$51.00 | 2024-05-04 | ||
| A2B Chem LLC | AF58383-1g |
1,3-Dioctylthiourea |
34853-57-1 | 1g |
$24.00 | 2024-04-20 |
1,3-Dioctyl-2-Thiourea 関連文献
-
1. The Br?nsted acid-catalysed hydrolysis of acyl fluorides in aqueous mediaRichard E. Motie,Derek P. N. Satchell,Wasfy N. Wassef J. Chem. Soc. Perkin Trans. 2 1993 1087
-
2. Photo-induced transformations. Part LXI. Syntheses of some six-membered and eight-membered lactams of the B-homo- and A-nor-B,B-dihomocholestane series by the photo-Beckmann rearrangementHiroshi Suginome,Tatsuki Yabe,Eiji ōsawa J. Chem. Soc. Perkin Trans. 1 1982 931
-
3. The Br?nsted acid-catalysed hydrolysis of acyl fluorides in aqueous mediaRichard E. Motie,Derek P. N. Satchell,Wasfy N. Wassef J. Chem. Soc. Perkin Trans. 2 1993 1087
-
4. Photolysis of cyclopentanone in the gas phaseRosa Becerra,H. Monty Frey J. Chem. Soc. Faraday Trans. 2 1988 84 1941
34853-57-1 (1,3-Dioctyl-2-Thiourea) 関連製品
- 13281-03-3(1-Octyl-2-thiourea)
- 1516-32-1(1-Butyl-2-thiourea)
- 21071-27-2(1-Hexyl-2-thiourea)
- 109-46-6(1,3-Dibutyl-2-thiourea)
- 3098-03-1(1-Heptyl-2-thiourea)
- 21071-28-3(N,N'-Dihexylthiourea)
- 24827-74-5(1-Decyl-2-thiourea)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 249916-07-2(Borreriagenin)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
